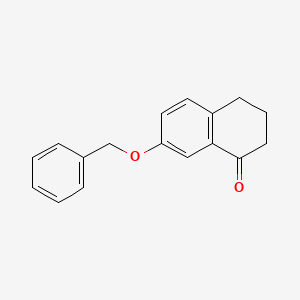

7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-17-8-4-7-14-9-10-15(11-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDBZGNCWHCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555350 | |

| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32263-64-2 | |

| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Abstract: This technical guide provides a comprehensive overview of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a pivotal intermediate in synthetic organic and medicinal chemistry. Commonly referred to as 7-(benzyloxy)-1-tetralone, its structural motif is a cornerstone for the development of a wide range of biologically active molecules. This document details its fundamental physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its chemical reactivity and spectroscopic signature, and discusses its significant applications in drug discovery. The content herein is curated for researchers, scientists, and drug development professionals, aiming to serve as a practical and authoritative resource.

Introduction: The Strategic Importance of the Tetralone Scaffold

The tetralone framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] this compound is a strategically important derivative within this class. The benzyloxy group at the 7-position serves two critical functions: it acts as a protecting group for the phenol, allowing for selective reactions elsewhere on the molecule, and it functions as a key pharmacophoric element in various receptor-ligand interactions.[2] This dual utility makes it an exceptionally versatile building block for synthesizing complex molecular architectures, particularly those targeting monoamine oxidase (MAO) and various neurotransmitter receptors.[3][4] This guide will elucidate the core properties and methodologies associated with this compound, providing the foundational knowledge necessary for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are confirmed through a combination of its physical properties and spectroscopic data.

Core Properties

The fundamental properties of the title compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference |

| CAS Number | 32281-98-4 | [5] |

| Molecular Formula | C₁₇H₁₆O₂ | [6] |

| Molecular Weight | 252.31 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [7] (Analogue) |

| Melting Point | Approx. 75-80 °C | [8] (Analogue) |

| Solubility | Soluble in ethanol, acetone, chloroform; slightly soluble in water | [7] (Analogue) |

| Storage | 2-8 °C, under inert atmosphere | [9] |

Spectroscopic Signature for Structural Validation

Spectroscopic analysis provides an unambiguous structural fingerprint. The following data are characteristic of this compound and serve as the primary method for quality control and reaction monitoring.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for routine structural confirmation. Key expected signals include:

-

A singlet for the benzylic protons (-O-CH₂ -Ph) around δ 5.1 ppm.

-

A multiplet for the aromatic protons of the benzyl group between δ 7.3-7.5 ppm.

-

An aromatic doublet for the proton at C8 (ortho to the carbonyl) at a downfield shift (approx. δ 8.0 ppm).

-

A characteristic set of signals for the aromatic protons at C5 and C6.

-

Two triplets for the methylene protons at C3 and C4, and a quintet for the C2 protons, characteristic of the tetralone ring system.[4]

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework. Expected key signals include:

-

A signal for the carbonyl carbon (C1) around δ 197.0 ppm.

-

Signals for the aromatic carbons, with the oxygen-substituted carbons (C7 and the benzylic ipso-carbon) appearing at distinct chemical shifts.

-

A signal for the benzylic carbon (-O-C H₂-Ph) around δ 70.0 ppm.

-

Signals corresponding to the aliphatic carbons of the tetralone ring (C2, C3, C4).[4]

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups. The most prominent absorption bands are:

-

A strong C=O (ketone) stretch around 1680 cm⁻¹.

-

C-O (ether) stretching bands around 1250 cm⁻¹.

-

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

Synthesis Protocol: Benzylation of 7-Hydroxy-1-Tetralone

The most direct and common synthesis of this compound involves the Williamson ether synthesis, starting from the commercially available 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one (7-hydroxy-1-tetralone).

Experimental Workflow Diagram

The following diagram illustrates the straightforward, single-step synthesis.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. nbinno.com [nbinno.com]

- 8. 7-溴-3,4-二氢萘-1(2H)-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. vibrantpharma.com [vibrantpharma.com]

An In-Depth Technical Guide to 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a pivotal intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic synthesis of its core structure, detailed methodologies for its preparation and characterization, and its significant role in the development of therapeutic agents.

Introduction: The Strategic Importance of the Tetralone Scaffold

The tetralone framework, a bicyclic structure composed of a fused benzene and cyclohexanone ring, is a privileged scaffold in the synthesis of a multitude of biologically active molecules.[1] The substitution pattern on the aromatic ring significantly influences the pharmacological properties of these derivatives, making them attractive targets for drug discovery programs. This compound, with its protected hydroxyl group at the 7-position, serves as a versatile building block, particularly in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[2][3]

I. Synthesis of the 7-Substituted Tetralone Core: A Mechanistic Perspective

The construction of the this compound molecule hinges on the initial formation of the 7-hydroxytetralone core. A robust and widely employed method involves a three-step sequence starting from a suitably substituted benzene derivative and succinic anhydride.[4]

Step 1: Friedel-Crafts Acylation

The synthesis commences with the Friedel-Crafts acylation of a phenol with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4] This electrophilic aromatic substitution reaction introduces a 4-oxo-4-phenylbutanoic acid side chain onto the aromatic ring. The regioselectivity of this reaction is dictated by the directing effects of the hydroxyl group on the phenol.

DOT Diagram: Friedel-Crafts Acylation of Phenol

Caption: Mechanism of Friedel-Crafts Acylation.

Step 2: Clemmensen or Wolff-Kishner Reduction

The subsequent step involves the reduction of the keto group in the side chain to a methylene group. This can be achieved through classic reduction methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or, as detailed in a reliable protocol, the Wolff-Kishner-Huang Minlon reduction.[4] The Wolff-Kishner reaction utilizes hydrazine hydrate and a strong base, typically potassium hydroxide, at elevated temperatures to effectively remove the carbonyl oxygen.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The final step in forming the tetralone core is an intramolecular Friedel-Crafts acylation. The resulting 4-(4-hydroxyphenyl)butanoic acid is treated with a strong acid, such as polyphosphoric acid (PPA), which promotes the cyclization of the carboxylic acid onto the aromatic ring to yield 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.[4]

II. Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one[4]

This protocol is adapted from a literature procedure for the synthesis of the immediate precursor to the title compound.

Materials:

-

Phenol

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

1,2-Dichloroethane

-

Hydrazine hydrate (85%)

-

Potassium hydroxide

-

Diethylene glycol (DEG)

-

Polyphosphoric acid (PPA)

-

Chloroform

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

Friedel-Crafts Acylation: To a stirred slurry of anhydrous AlCl₃ (6.65 g, 50 mmol) in 1,2-dichloroethane (10 mL), add succinic anhydride (0.50 g, 5 mmol) and phenol (0.47 g, 5 mmol) portionwise under a nitrogen atmosphere, maintaining the temperature at room temperature.[4] After the reaction is complete, the mixture is concentrated, and the residue is recrystallized from ethanol to yield 4-(4-hydroxyphenyl)-4-oxobutanoic acid.

-

Wolff-Kishner-Huang Minlon Reduction: The 4-(4-hydroxyphenyl)-4-oxobutanoic acid (0.75 g, 3.75 mmol) is added to a round-bottom flask containing diethylene glycol (10 mL). 85% hydrazine hydrate (5 mL) and potassium hydroxide are sequentially added. The reaction mixture is refluxed at 453 K for 3 hours to produce 4-(4-hydroxyphenyl)butanoic acid.[4]

-

Intramolecular Cyclization: The resulting 4-(4-hydroxyphenyl)butanoic acid (0.40 g, 2.25 mmol) is added to polyphosphoric acid (7.50 g, 22.5 mmol). The mixture is stirred mechanically at 373 K for 30 minutes.[4] The reaction product is then extracted with chloroform, dried over anhydrous sodium sulfate, and concentrated to yield 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Protocol 2: Synthesis of this compound

This protocol is based on a standard and highly analogous Williamson ether synthesis for the preparation of the 6-benzyloxy isomer.[5]

Materials:

-

7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Cyclohexane

Procedure:

-

Suspend 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.85 mmol) in acetone (15 mL) containing anhydrous potassium carbonate (3.70 mmol).

-

To this suspension, add benzyl bromide (2.035 mmol) and heat the reaction mixture under reflux for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether (1:2).

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under vacuum.

-

Purify the resulting crude product by recrystallization from cyclohexane to afford this compound.

DOT Diagram: Synthesis of this compound

Caption: Synthetic workflow for the target molecule.

III. Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol |

| Appearance | Expected to be a crystalline solid |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR (CDCl₃) | Aromatic protons (δ 7.0-8.0 ppm), benzylic protons of the protecting group (singlet, ~δ 5.1 ppm), aliphatic protons of the tetralone core (multiplets, δ 2.0-3.0 ppm). |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (~δ 198 ppm), aromatic carbons (δ 110-160 ppm), benzylic carbon (~δ 70 ppm), aliphatic carbons (δ 20-40 ppm). |

| IR (KBr) | Strong C=O stretch (~1680 cm⁻¹), C-O-C ether stretch (~1250 cm⁻¹), aromatic C-H and C=C stretches. |

| Mass Spectrometry (EI) | Molecular ion peak (m/z) at 252, characteristic fragmentation pattern including loss of the benzyl group (m/z 91). |

IV. Application in Drug Development: A Precursor to SERMs

7-substituted tetralones are crucial intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs), a class of drugs that exhibit tissue-selective estrogenic and anti-estrogenic effects.[2] One of the most prominent applications is in the synthesis of raloxifene, a drug used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[3][7] The 7-benzyloxy group serves as a protected precursor to the 7-hydroxyl functionality, which is a key pharmacophoric feature for binding to the estrogen receptor.[3] The tetralone core provides the necessary rigid scaffold for orienting the pharmacophoric groups in the correct spatial arrangement for optimal receptor interaction.

The synthetic utility of 7-substituted tetralones extends to the development of ligands for dopamine and serotonin receptors, which are important targets for treating central nervous system disorders.[8] The ability to functionalize the 7-position allows for the exploration of structure-activity relationships to optimize the potency and selectivity of these ligands.

V. Conclusion

This compound is a strategically important synthetic intermediate with significant applications in drug discovery and development. Its synthesis, rooted in fundamental organic reactions, provides a versatile platform for accessing a wide range of biologically active molecules. The methodologies and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this valuable compound in their pursuit of novel therapeutics.

References

-

Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1-15. Available at: [Link]

- TBE. (n.d.). This compound.

-

Jadhav, P. D., et al. (2013). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 5(12), 1163-1167. Available at: [Link]

-

ResearchGate. (n.d.). Chapter 5: Synthesis of Raloxifene. Retrieved from [Link]

- BenchChem. (2025). Synthesis of 7-Substituted-1-Tetralone Derivatives: Application Notes and Protocols.

-

ResearchGate. (n.d.). Scheme for the synthesis of Raloxifene. Retrieved from [Link]

- Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit.

-

He, Y., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(6), 678-682. Available at: [Link]

-

Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

- BenchChem. (2025). Application of 7-Bromo-1-tetralone in Medicinal Chemistry: A Detailed Guide for Researchers.

- NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-.

-

Jiang, B., et al. (2023). Crystal structure of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one, C10H10O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 1121-1124. Available at: [Link]

- BenchChem. (2025). 7-Bromo-1-tetralone: A Superior Intermediate for Specialized Pharmaceutical Synthesis.

- LifeChem Pharma India. (n.d.). 7-Hydroxy-1-Tetralone.

- CPHI Online. (n.d.). 7-Hydroxy-1-Tetralone | Benzo Chem Industries Pvt. Ltd..

- ChemicalBook. (n.d.). 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]

- 6. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Introduction: The Strategic Importance of 7-(Benzyloxy)-1-tetralone

An In-Depth Technical Guide to the Synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

This compound, a key derivative of the tetralone scaffold, stands as a cornerstone intermediate in medicinal chemistry and complex organic synthesis.[1][2] Its structure, featuring a protected hydroxyl group on a bicyclic ketone, makes it a versatile precursor for a wide range of biologically active molecules, including treatments for neuropsychiatric and neurodegenerative disorders.[3] The benzyloxy group serves as a robust protecting group for the phenol, which can be readily removed in later synthetic stages to reveal the free hydroxyl for further functionalization. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, grounded in mechanistic principles and supported by detailed, field-proven protocols.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 7-(Benzyloxy)-1-tetralone can be approached from two fundamentally different strategic directions. The choice between them is often dictated by the availability of starting materials, scalability, and the specific purity requirements of the final product.

-

Pathway A: Late-Stage Benzylation. This strategy involves first constructing the core 7-hydroxy-1-tetralone ring system and then introducing the benzyl protecting group in a subsequent step. This is often preferred when the precursors to 7-hydroxy-1-tetralone are commercially accessible and the benzylation step is high-yielding.

-

Pathway B: Early-Stage Benzylation & Cyclization. This approach begins with a precursor that already contains the benzyloxy moiety. The critical step is the intramolecular cyclization to form the fused six-membered ring of the tetralone core. This pathway can be more efficient if the cyclization of the benzylated substrate proceeds cleanly.

The following diagram provides a high-level overview of these divergent strategies.

Caption: High-level comparison of the two primary synthetic routes.

Pathway A: Synthesis via Benzylation of 7-Hydroxy-1-tetralone

This pathway is arguably the most thoroughly documented and reliable method. It breaks the synthesis down into two distinct, well-understood phases: the formation of the hydroxytetralone core and its subsequent protection.

Phase 1: Construction of the 7-Hydroxy-1-tetralone Core

The synthesis of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one from simple aromatic precursors is a classic three-step sequence.[4]

-

Friedel-Crafts Acylation: The process begins by reacting a phenol with succinic anhydride in the presence of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms 4-(4-hydroxyphenyl)-4-oxobutanoic acid.[4] The causality here is the generation of a highly electrophilic acylium ion from succinic anhydride by AlCl₃, which then attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance and electronic activation by the hydroxyl group.

-

Clemmensen or Wolff-Kishner Reduction: The keto group of the butanoic acid side chain must be removed. This is achieved through a reduction reaction. The Wolff-Kishner reaction, using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent, is highly effective for this transformation, yielding 4-(4-hydroxyphenyl)butanoic acid.[4]

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The final step in forming the core is a ring-closing reaction. The 4-(4-hydroxyphenyl)butanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.[4] The acid protonates the carboxylic acid, facilitating the formation of an intramolecular acylium ion, which then performs an electrophilic attack on the activated aromatic ring to form the six-membered ketone ring, yielding 7-hydroxy-1-tetralone.[5][6]

The detailed reaction scheme for this phase is as follows:

Caption: Step-wise synthesis of the 7-hydroxy-1-tetralone core.

Phase 2: Benzylation of the Phenolic Hydroxyl Group

With the 7-hydroxy-1-tetralone core in hand, the final step is a standard Williamson ether synthesis to introduce the benzyl protecting group.

This reaction involves treating the hydroxytetralone with a benzyl halide (e.g., benzyl bromide) in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (ACN) or acetone.[3][7] The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide ion. This ion then displaces the halide from benzyl bromide via an Sₙ2 reaction, forming the desired benzyl ether product. The choice of K₂CO₃ is critical; it is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the enolizable ketone.

Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory execution.

Protocol 1: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one[4]

-

Step A: 4-(4-hydroxyphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

-

To a stirred slurry of anhydrous AlCl₃ (6.65 g, 50 mmol) in 1,2-dichloroethane (10 mL) under a nitrogen atmosphere, add succinic anhydride (0.50 g, 5 mmol) and phenol (0.47 g, 5 mmol) portionwise, maintaining the temperature at room temperature.

-

Stir the reaction mixture for 4-6 hours until TLC indicates consumption of starting material.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to decompose the aluminum complex.

-

Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol to yield the product.

-

-

Step B: 4-(4-hydroxyphenyl)butanoic acid (Wolff-Kishner Reduction)

-

In a round-bottom flask equipped with a reflux condenser, add the 4-(4-hydroxyphenyl)-4-oxobutanoic acid (0.75 g, 3.75 mmol), diethylene glycol (10 mL), 85% hydrazine hydrate (5 mL), and potassium hydroxide pellets.

-

Heat the mixture to reflux at 180-200°C for 3 hours.

-

Cool the mixture, dilute with water, and acidify with concentrated HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 4-(4-hydroxyphenyl)butanoic acid.

-

-

Step C: 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (Cyclization)

-

Place polyphosphoric acid (PPA) (7.50 g) in a flask and heat to 80-90°C.

-

Add 4-(4-hydroxyphenyl)butanoic acid (0.40 g, 2.25 mmol) to the hot PPA with mechanical stirring.

-

Stir the mixture at 100°C for 30 minutes.

-

Cool the reaction, add crushed ice, and extract the product with chloroform or ethyl acetate.

-

Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Protocol 2: Synthesis of this compound (Benzylation)[7]

-

Dissolve 7-hydroxy-1-tetralone (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile (ACN) in a round-bottom flask.

-

Stir the suspension for 15 minutes at room temperature under a nitrogen atmosphere.

-

Add benzyl bromide (1.1 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate in vacuum. Partition the crude material between water and dichloromethane (DCM).

-

Separate the layers, and wash the organic layer successively with water, a saturated aqueous solution of NaHCO₃, and brine.

-

Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate in vacuum.

-

Purify the crude solid by trituration with heptane or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to give the target compound as a crystalline solid.

Data Summary

The following table summarizes typical reaction parameters for the preferred synthetic pathway (Pathway A). Yields are representative and can vary based on scale and purification efficiency.

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| A1 | Friedel-Crafts Acylation | Phenol, Succinic Anhydride, AlCl₃ | 1,2-Dichloroethane | Room Temp | 4-6 | ~70-80% |

| A2 | Wolff-Kishner Reduction | Hydrazine Hydrate, KOH | Diethylene Glycol | 180-200 | 3 | ~85-95% |

| A3 | Intramolecular Cyclization | Polyphosphoric Acid (PPA) | None | 100 | 0.5 | ~75-85% |

| A4 | Benzylation | Benzyl Bromide, K₂CO₃ | Acetonitrile (ACN) | 82 (Reflux) | 4-8 | ~80-90%[7] |

Conclusion

The synthesis of this compound is most reliably achieved via a four-step sequence starting from phenol, involving the construction of the 7-hydroxy-1-tetralone core followed by a high-yielding benzylation. This pathway leverages well-established, robust chemical transformations, making it highly suitable for both laboratory-scale synthesis and potential industrial scale-up. The causality behind each step—from the Lewis acid-catalyzed acylation to the base-mediated Sₙ2 protection—is well-understood, allowing for rational optimization and troubleshooting. This guide provides the necessary strategic insight and detailed protocols for researchers and drug development professionals to confidently produce this critical synthetic intermediate.

References

- Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation.

- Tetralone synthesis. Organic Chemistry Portal.

- Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation | Request PDF.

- Formation of …¿-Tetralone by Intramolecular FriedelÐCrafts Acylation.

- Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. | Request PDF.

- 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)

- This compound. i-FAB.

- Synthesis of 7-Substituted-1-Tetralone Derivatives: Applic

- Reaction pathway for the synthesis of 1-tetralone derivatives (1a–h),...

- A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function. PubMed Central.

- How to Synthesize 7-Methoxy-1-tetralone? Guidechem.

- Crystal structure of 7-hydroxy- 3,4-dihydronaphthalen-1(2H)-one, C10H10O2.

- Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | i-FAB [i-fab.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: Starting Materials and Strategic Execution

Abstract

7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is a pivotal intermediate in medicinal chemistry, serving as a sophisticated building block for a range of pharmacologically active molecules.[1][2][3] Its structure, featuring a tetralone core with a protected hydroxyl group at the C7 position, offers a versatile scaffold for further functionalization. The benzyl ether provides a robust protecting group that is stable under various synthetic conditions yet readily cleaved when required, typically via catalytic hydrogenation. This guide provides a comprehensive analysis of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the causal logic behind the chosen methodologies. We will explore two principal strategies: the direct benzylation of a pre-formed hydroxytetralone and the construction of the tetralone ring from an already benzylated aromatic precursor. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, field-proven understanding of these synthetic pathways.

Core Synthetic Strategies: A Strategic Overview

The synthesis of this compound can be approached from two distinct strategic directions, each with its own set of advantages and experimental considerations. The choice of route is often dictated by the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions.

-

Strategy A: Late-Stage Benzylation. This approach involves the synthesis of the 7-hydroxy-1-tetralone core first, followed by the protection of the phenolic hydroxyl group as a benzyl ether. This route is advantageous when 7-hydroxy-1-tetralone or its precursors are readily accessible.

-

Strategy B: Early-Stage Benzylation (via Methoxy Intermediate). This strategy begins with a more common and inexpensive starting material like anisole (methoxybenzene). The tetralone ring is constructed to yield 7-methoxy-1-tetralone, which is subsequently demethylated and then benzylated. This is often the more practical and scalable approach in industrial settings.

Figure 1: High-level comparison of the two primary synthetic strategies.

Strategy A: Synthesis via Late-Stage Benzylation

This pathway hinges on the successful synthesis of the key intermediate, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The phenolic hydroxyl group is introduced early and carried through several steps before its final protection.

Synthesis of the 7-Hydroxy-1-tetralone Core

The preparation of 7-hydroxy-1-tetralone is a well-established three-step process commencing from phenol and succinic anhydride.[4]

-

Step 1: Friedel-Crafts Acylation. Phenol undergoes a Friedel-Crafts acylation with succinic anhydride in the presence of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). This reaction forms 4-(4-hydroxyphenyl)-4-oxobutanoic acid. The Lewis acid activates the anhydride, making it a potent electrophile for aromatic substitution.

-

Step 2: Reduction. The ketone carbonyl in the butanoic acid side chain is reduced to a methylene group. The Wolff-Kishner reduction (using hydrazine hydrate and a strong base like KOH) is highly effective for this transformation, yielding 4-(4-hydroxyphenyl)butanoic acid.

-

Step 3: Intramolecular Cyclization. The final ring closure is achieved through an intramolecular Friedel-Crafts acylation. The carboxylic acid is treated with a strong dehydrating acid, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), which promotes the formation of an acylium ion that cyclizes onto the electron-rich aromatic ring to form the desired 7-hydroxy-1-tetralone.[4]

Figure 2: Workflow for the synthesis of the 7-hydroxy-1-tetralone intermediate.

Protocol: Benzylation of 7-Hydroxy-1-tetralone

This step employs the Williamson ether synthesis, a robust and reliable method for forming ethers.

Mechanism Insight: The reaction proceeds via an Sₙ2 mechanism. A base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether.

Step-by-Step Protocol:

-

Dissolution: Dissolve 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Base Addition: Add a moderate base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq), to the solution. The suspension is stirred to ensure a fine dispersion.

-

Reagent Addition: Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux (for acetone) or ~60-70 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield this compound.

| Parameter | Value | Rationale |

| Solvent | Acetone, DMF | Aprotic, effectively solvates ions without interfering with the nucleophile. |

| Base | K₂CO₃, NaH | K₂CO₃ is mild, inexpensive, and easy to handle. NaH offers faster, irreversible deprotonation. |

| Reagent | Benzyl Bromide | Highly reactive alkylating agent due to the stable benzylic carbocation-like transition state. |

| Temperature | 50-70 °C | Provides sufficient activation energy for the Sₙ2 reaction without promoting side reactions. |

Table 1: Key parameters for the benzylation of 7-hydroxy-1-tetralone.

Strategy B: The Methoxy-Tetralone Pathway

This is often the preferred industrial route due to the low cost of the initial starting material, anisole. The strategy involves building the 7-methoxy-1-tetralone, which serves as a stable, crystalline intermediate that can be easily purified before conversion to the target molecule.[5][6]

Synthesis of 7-Methoxy-1-tetralone

The most direct method is a one-pot, two-stage Friedel-Crafts reaction.[7][8]

Mechanism Insight: This process leverages the dual functionality of 4-chlorobutyryl chloride. First, under the influence of a Lewis acid (AlCl₃), the acyl chloride performs an electrophilic acylation on the electron-rich anisole ring, primarily at the para position due to the ortho, para-directing methoxy group. The reaction is kept at a low temperature to ensure regioselectivity.[7] Subsequently, upon heating, the resulting alkyl chloride undergoes an intramolecular Friedel-Crafts alkylation onto the same aromatic ring to form the six-membered aliphatic ring of the tetralone.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | i-FAB [i-fab.org]

- 3. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 8. Synthesis method of 6-methoxy-1-tetralone - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetralone Scaffold

The tetralone framework, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] These scaffolds are prevalent in a variety of biologically active molecules and natural products, serving as crucial intermediates in the synthesis of complex pharmaceutical agents.[1][2] The strategic functionalization of the tetralone core, particularly at the C7 position, has been shown to significantly influence the pharmacological properties of the resulting derivatives. This has led to the development of compounds with a wide range of therapeutic applications, including potential treatments for neurodegenerative diseases and cancer. This guide provides a comprehensive overview of the physical and chemical properties of a key derivative, 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, offering insights into its synthesis, characterization, and safe handling for research and development purposes.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its physicochemical properties can be reliably predicted based on the analysis of structurally similar compounds, such as 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and other tetralone derivatives.[2][3][4][5][6]

| Property | Predicted Value/Information | Source/Basis of Prediction |

| Molecular Formula | C₁₇H₁₆O₂ | Based on chemical structure[7] |

| Molecular Weight | 252.31 g/mol | Calculated from the molecular formula[7] |

| Appearance | Likely a white to off-white crystalline solid | Based on analogues like 7-methoxy-1-tetralone[4] |

| Melting Point | Estimated to be in the range of 60-80 °C | Based on the melting points of 7-methoxy-1-tetralone (59-63 °C) and 7-bromo-3,4-dihydronaphthalen-1(2H)-one (75-80 °C) |

| Boiling Point | > 300 °C (at 760 mmHg) | Extrapolated from the boiling point of 7-methoxy-1-tetralone (340 °C at 760 mmHg)[4] |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, acetone, and chloroform; slightly soluble in water. | Based on the solubility of 7-methoxy-1-tetralone[3][4] |

Spectroscopic Characterization (Predicted)

The spectroscopic data for this compound can be anticipated based on its chemical structure and comparison with related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and tetralone rings, the benzylic methylene protons, and the aliphatic protons of the cyclohexanone ring.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide distinct signals for each of the 17 carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, the benzylic methylene carbon, and the aliphatic carbons. A general protocol for acquiring high-quality ¹³C NMR spectra for tetralone derivatives involves dissolving 10-50 mg of the sample in a deuterated solvent like CDCl₃ with TMS as an internal standard.[8]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, characteristic of the ketone functional group. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.31 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group and other characteristic cleavages of the tetralone structure.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the 7-hydroxytetralone precursor, followed by a Williamson ether synthesis to introduce the benzyl group.

Step 1: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

This precursor is synthesized from a hydroxy-substituted benzene derivative and succinic anhydride through a three-step sequence: a Friedel–Crafts reaction, a Wolff–Kishner–Huang Minglong reduction, and an intramolecular cyclization.[1]

Experimental Protocol: Synthesis of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one [1]

-

Friedel–Crafts Reaction: To a stirred slurry of anhydrous AlCl₃ in 1,2-dichloroethane, add succinic anhydride and a suitable phenol derivative portionwise under a nitrogen atmosphere at room temperature. After the reaction is complete, concentrate the solution and recrystallize the residue from ethanol to obtain the corresponding 4-oxo-4-phenylbutanoic acid.

-

Wolff–Kishner–Huang Minglong Reduction: Add the product from the previous step to a round bottom flask with diethylene glycol, 85% hydrazine hydrate, and potassium hydroxide. Reflux the mixture to reduce the ketone to a methylene group, yielding the 4-phenylbutanoic acid derivative.

-

Intramolecular Cyclization: Add the resulting compound to polyphosphoric acid (PPA) and stir the mixture at an elevated temperature. Extract the product with chloroform, dry the organic layer with anhydrous sodium sulfate, and concentrate to obtain 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Step 2: Benzylation of 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (Williamson Ether Synthesis)

The final step involves the O-alkylation of the hydroxyl group of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one with benzyl halide in the presence of a base. This classic Sₙ2 reaction is known as the Williamson ether synthesis.[9][10][11][12]

Experimental Protocol: Williamson Ether Synthesis [9][10][11][12]

-

Dissolve 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic alkoxide.

-

Add benzyl bromide or benzyl chloride to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Caption: Synthetic pathway to this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the benzylic ether.

-

Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition and condensation reactions. For instance, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols. Condensation with amines or hydrazines can yield imines or hydrazones, respectively.

-

Reactions at the α-Carbon: The methylene group adjacent to the carbonyl (the α-carbon) is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in various alkylation and condensation reactions, such as the Claisen-Schmidt condensation.[13]

-

Cleavage of the Benzyl Ether: The benzyloxy group can be cleaved under various conditions, most commonly by catalytic hydrogenation, to regenerate the 7-hydroxy functionality. This deprotection strategy is often employed in multi-step syntheses.

References

- 1. researchgate.net [researchgate.net]

- 2. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 7-Methoxy-1-tetralone (CAS 6836-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson_ether_synthesis [chemeurope.com]

- 11. francis-press.com [francis-press.com]

- 12. youtube.com [youtube.com]

- 13. (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key organic intermediate, holds significant importance in the landscape of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental properties, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its applications as a versatile scaffold in the creation of pharmacologically active molecules. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for researchers engaged in the synthesis and application of novel therapeutics.

Introduction: The Significance of the Tetralone Scaffold

The tetralone framework, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its rigid, yet three-dimensional, structure provides an excellent scaffold for the spatial presentation of various pharmacophoric elements. The substituent at the 7-position of the tetralone ring, in this case, a benzyloxy group, plays a crucial role in modulating the physicochemical properties and biological activity of its derivatives. This benzyloxy group not only influences lipophilicity and metabolic stability but also offers a handle for further chemical modification. Consequently, this compound emerges as a valuable building block for synthesizing a diverse array of potential therapeutic agents, from anticancer to neuroprotective agents.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₂ | [3] |

| Molecular Weight | 252.31 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| CAS Number | 32263-64-2 |

Note: The CAS number for the isomeric 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is 32263-70-0.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, corresponding to the protons on the naphthalene ring system and the benzyl group.

-

Benzyloxy CH₂: A characteristic singlet around δ 5.1 ppm.

-

Aliphatic Protons: Multiplets in the range of δ 2.0-3.0 ppm, corresponding to the methylene protons of the dihydronaphthalene ring.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal downfield, typically above δ 195 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Benzyloxy CH₂ Carbon: A signal around δ 70 ppm.

-

Aliphatic Carbons: Signals in the upfield region (δ 20-40 ppm).

Expected Infrared (IR) Spectral Features:

-

C=O Stretch: A strong absorption band around 1680 cm⁻¹.

-

C-O-C Stretch: Absorption bands in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Synthesis of this compound

The synthesis of the title compound is most logically achieved through the O-benzylation of its precursor, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This process follows the principles of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[5]

Synthesis of the Precursor: 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

The synthesis of 7-hydroxy-1-tetralone can be accomplished via a three-step sequence starting from a suitably substituted benzene derivative and succinic anhydride.[6] This involves a Friedel–Crafts acylation, followed by a Wolff–Kishner–Huang Minglong reduction, and finally an intramolecular cyclization.[6]

O-Benzylation of 7-Hydroxy-1-tetralone: A Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the resulting phenoxide. Sodium hydride is a strong base that irreversibly deprotonates the phenolic hydroxyl group.

Materials:

-

7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dry N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 equivalent). Dissolve the starting material in dry DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. The formation of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Benzylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR) and compared with expected values.

Caption: Synthetic workflow for the O-benzylation of 7-hydroxy-1-tetralone.

Applications in Drug Discovery and Medicinal Chemistry

The 7-(benzyloxy)tetralone scaffold is a versatile platform for the development of novel therapeutic agents. The benzyloxy group can be retained in the final molecule to enhance binding to specific biological targets or can serve as a protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a key pharmacophoric feature.

Key Therapeutic Areas:

-

Anticancer Agents: The tetralone core has been incorporated into molecules designed to inhibit various targets in cancer signaling pathways. The ability to modify the 7-position allows for the optimization of activity against specific kinases or other enzymes involved in cell proliferation.

-

Neuroprotective Agents: Derivatives of 7-hydroxytetralone have been explored for their potential in treating neurodegenerative diseases. The benzyloxy derivative can be used to synthesize ligands for dopamine and serotonin receptors, which are important targets in the central nervous system.[1][7]

-

Anti-inflammatory Agents: The tetralone structure can be found in compounds with anti-inflammatory properties. The 7-substituent can be tailored to modulate the activity of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

Caption: Applications of the 7-(benzyloxy)tetralone scaffold in drug discovery.

Conclusion

This compound stands out as a pivotal intermediate for the synthesis of complex, biologically active molecules. Its straightforward preparation from readily available starting materials, coupled with the versatility of the tetralone scaffold, makes it an invaluable tool for medicinal chemists. This guide has provided a detailed framework for its synthesis, characterization, and application, empowering researchers to leverage this compound in their quest for novel therapeutics. The continued exploration of derivatives based on this scaffold holds significant promise for addressing unmet medical needs.

References

- (No specific source provided in the search results for this exact st

- Jiang, B., et al. (2023). Crystal structure of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one, C10H10O2. Zeitschrift für Kristallographie - New Crystal Structures.

- (No specific source provided in the search results for this exact st

-

TBE Tick-borne encephalitis. This compound. [Link]

-

NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction. In: Glycoscience Protocols. [Link]

- (No specific source provided in the search results for this exact st

- (No specific source provided in the search results for this exact st

- (No specific source provided in the search results for this exact st

- (No specific source provided in the search results for this exact st

- (No specific source provided in the search results for this exact st

-

Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1646. [Link]

Sources

- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: A Keystone Intermediate in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive overview of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a pivotal synthetic intermediate in the field of drug discovery and development. We will explore its synthesis, chemical properties, and strategic applications, grounded in established chemical principles and supported by authoritative references. This document is intended for researchers, medicinal chemists, and process development scientists who leverage complex molecular scaffolds to create novel therapeutics. We will delve into the rationale behind synthetic choices, provide detailed experimental protocols, and illustrate the compound's utility as a versatile building block for biologically active molecules.

Introduction: The Tetralone Scaffold as a Privileged Structure

In medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear recurrently in the core of diverse, biologically active compounds. The α-tetralone scaffold is a prominent member of this class.[1] Its rigid, fused bicyclic system serves as an excellent template for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Consequently, tetralone derivatives have been instrumental in the development of therapeutics across various domains, including antidepressants, anticancer agents, acetylcholinesterase inhibitors for Alzheimer's disease, and antimicrobial compounds.[2][3]

This compound emerges as a particularly valuable derivative. It is a protected form of 7-hydroxy-1-tetralone, where the phenolic hydroxyl group is masked as a benzyl ether. This strategic protection is crucial, as it allows for chemical modifications at other positions of the molecule—most notably at the enolizable ketone—that would be incompatible with a free phenol. The benzyl group is a robust protecting group that can be selectively removed under mild conditions late in a synthetic sequence, revealing the hydroxyl group for further functionalization or as a key pharmacophoric feature. This guide will illuminate the synthesis and strategic deployment of this essential drug intermediate.[4][5]

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and spectral properties is fundamental to its application in synthesis.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 7-(Phenylmethoxy)-1-tetralone |

| CAS Number | 32940-15-1 |

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol |

| Appearance | Typically a white to off-white solid |

Spectroscopic Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): The spectrum would feature characteristic signals for the aromatic protons of the tetralone and benzyl groups (δ ≈ 6.8-8.0 ppm), a singlet for the benzylic methylene protons (-O-CH₂ -Ph) around δ ≈ 5.1 ppm, and three multiplets for the aliphatic protons of the cyclohexenone ring between δ ≈ 2.0-3.0 ppm. A similar structure, 5-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, shows its benzylic protons at 5.11 ppm.[6]

-

¹³C NMR (CDCl₃, 100 MHz): Key signals would include the carbonyl carbon (C=O) near δ ≈ 197-198 ppm, aromatic carbons between δ ≈ 110-160 ppm, the benzylic carbon (-O-C H₂-Ph) around δ ≈ 70 ppm, and aliphatic carbons in the δ ≈ 20-40 ppm range.

-

Infrared (IR): A strong absorption band characteristic of the conjugated ketone (C=O) stretch would be observed around 1670-1685 cm⁻¹. Additional significant peaks would correspond to C-O ether stretches and C=C aromatic stretches.

Synthesis and Mechanistic Considerations

The most direct and widely employed route to this compound is the benzylation of its precursor, 7-hydroxy-1-tetralone, via the Williamson ether synthesis.[7] This reaction involves the deprotonation of the phenolic hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.

Rationale for Reagent Selection

-

Base (Sodium Hydride, NaH): The pKa of a phenol is approximately 10. A strong, non-nucleophilic base is required to ensure complete and irreversible deprotonation, driving the reaction to completion. Sodium hydride (NaH) is an ideal choice. It reacts with the acidic proton to form sodium phenoxide and hydrogen gas (H₂), which bubbles out of the solution, thus preventing an equilibrium.

-

Solvent (DMF or THF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is preferred. These solvents effectively solvate the sodium cation but do not participate in hydrogen bonding, leaving the phenoxide nucleophile "bare" and highly reactive for the subsequent Sₙ2 attack.

-

Alkylating Agent (Benzyl Bromide, BnBr): Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the stability of the transition state and the good leaving group ability of bromide.

Synthesis Workflow Diagram

Caption: Workflow for the Williamson Ether Synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

7-Hydroxy-1-tetralone (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (BnBr) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-hydroxy-1-tetralone (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the cooled suspension. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.[7]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups: the ketone and the benzyl ether.

-

The Ketone Moiety: The α-position to the carbonyl (C2) is enolizable and can be functionalized. It readily undergoes base-catalyzed aldol condensation reactions with various aldehydes to form α,β-unsaturated chalcone-like structures, which are themselves valuable pharmacophores.[8] The ketone can also be reduced to a secondary alcohol, transformed into other functional groups, or used as a handle for building more complex ring systems.

-

The Benzyl Ether Protecting Group: The benzyl ether is stable to a wide range of reaction conditions, including many organometallic reagents, non-reducing acids, and bases. Its primary utility is to mask the reactive phenol while other chemical transformations are performed. When desired, it can be cleanly removed via catalytic hydrogenolysis (H₂, Pd/C), a mild process that regenerates the free phenol and produces toluene as the only byproduct.[7] This deprotection step is often one of the final steps in a synthetic sequence.

This dual functionality makes the title compound a versatile node for divergent synthesis, allowing for modification of the core tetralone structure before unmasking the critical phenolic hydroxyl group.

Applications in Drug Discovery

The tetralone framework is a cornerstone in the synthesis of numerous pharmaceuticals.[9] this compound serves as a key intermediate in multi-step syntheses where a 7-hydroxy substituent is required in the final target molecule. For example, in the development of selective enzyme inhibitors or receptor ligands, the 7-OH group often acts as a critical hydrogen bond donor. Protecting it as a benzyl ether allows chemists to build out the rest of the molecule without interference from the acidic phenol.

Logical Pathway in a Hypothetical Drug Synthesis

The following diagram illustrates a hypothetical, yet chemically sound, synthetic pathway where the title compound is used to create a complex, biologically active molecule. This strategy involves modifying the ketone, adding complexity via cross-coupling, and finally deprotecting to reveal the active compound.

Caption: Strategic use of the title compound in a multi-step drug synthesis.

This logical flow demonstrates the power of the benzyl protecting group. The Suzuki coupling conditions might be incompatible with a free phenol, making the initial protection essential for the success of the overall synthesis.[9][10]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis is robust and well-understood, and its unique combination of a modifiable ketone and a protected phenol allows for the construction of complex molecular architectures. By enabling chemists to control the sequence of chemical events and protect reactive functional groups, it serves as a keystone intermediate in the journey from simple starting materials to potentially life-saving therapeutics. As the demand for novel drugs continues, the utility and importance of such versatile building blocks will only grow.

References

- Vertex AI Search. 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products.

- Ingenta Connect. Tetralone Scaffolds and Their Potential Therapeutic Applications. (2021-03-01).

- Bentham Science. Tetralone Scaffolds and Their Potential Therapeutic Applications.

- MedChemExpress. This compound | Drug Intermediate.

- National Institutes of Health. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1.

- ResearchGate. (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications.

- i-FAB. This compound.

- PubMed Central. A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function. (2021-07-15).

- TBE Tick-borne encephalitis. This compound.

- ChemicalBook. 7-Hydroxy-1-tetralone synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Properties of 7-Hydroxy-1-tetralone: A Foundation for Innovation.

- PrepChem.com. Synthesis of 7-benzyloxy-1,2-dihydro-3-naphthoic acid.

- LifeChem Pharma India. 7-Hydroxy-1-Tetralone.

- ResearchGate. Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones.

- National Institutes of Health. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. (2025-09-04).

- National Institutes of Health. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

- National Institutes of Health. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors. (2021-06-30).

- National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). (2021-10-06).

- ResearchGate. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

- IJSDR. Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues.

- BLDpharm. 529-34-0|3,4-Dihydronaphthalen-1(2H)-one.

- PubMed Central. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | i-FAB [i-fab.org]

- 6. A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetralone scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet underexplored, derivative: 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. While its direct biological activities are not extensively documented, its structural features present a compelling case for its investigation as a versatile intermediate in drug discovery. This document serves as a roadmap for researchers, outlining potential research avenues, from novel synthetic explorations to targeted biological screenings, grounded in the established significance of the tetralone core. We will delve into the rationale behind proposed research areas, provide actionable experimental protocols, and visualize key workflows to empower scientists in unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Tetralone Scaffold as a Foundation for Innovation

The 1-tetralone framework is a bicyclic aromatic ketone that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and natural products.[1] Its rigid structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal scaffold for probing interactions with biological targets. Derivatives of 1-tetralone have demonstrated a remarkable breadth of therapeutic applications, including:

-

Antidepressants: The well-known selective serotonin reuptake inhibitor (SSRI) Sertraline features a tetralone-derived core, highlighting the scaffold's utility in targeting monoamine transporters.[1]

-

Anticancer Agents: Numerous tetralone derivatives have exhibited antiproliferative activity against various cancer cell lines, underscoring their potential in oncology.[1][2]

-

Neuroprotective Agents: The tetralone structure is found in acetylcholinesterase inhibitors, which are critical in the management of Alzheimer's disease.[2][3][4]

-

Antimicrobial Agents: Modifications to the tetralone ring have yielded compounds with significant antibacterial and antifungal properties.[1][5]

This compound, the subject of this guide, is strategically functionalized. The benzyloxy group at the 7-position offers a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. The tetralone core itself provides a robust platform for the construction of more complex molecular architectures. This guide will explore the untapped potential of this specific molecule, proposing concrete research directions.

Core Compound Profile: this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol |

| CAS Number | Not available; isomer 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is 32263-70-0[6][7] |

| Primary Classification | Drug Intermediate[8][9] |

| Key Structural Features | α-tetralone core, benzyloxy group at the 7-position |

| Known Applications | Primarily used as a starting material for the synthesis of more complex, biologically active compounds. |

Proposed Research Areas and Methodologies

The strategic placement of the benzyloxy group on the tetralone scaffold of this compound opens up several exciting avenues for research.

Exploration of Novel Synthetic Routes and Derivatization

The primary utility of this compound lies in its potential as a synthetic intermediate. Research in this area should focus on leveraging the existing functional groups to generate a diverse library of novel compounds for biological screening.

Caption: Proposed derivatization workflow for this compound.

The conversion of the benzyloxy group to a hydroxyl group is a critical step, as the resulting phenol can serve as a versatile handle for a wide range of subsequent reactions.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq by weight).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be purified by column chromatography on silica gel or by recrystallization.[10]

Investigation of Anticancer Properties

Given that the tetralone scaffold is present in numerous anticancer agents, a primary research focus should be the evaluation of this compound and its derivatives for antiproliferative activity.[1][2]

Caption: A tiered screening approach for identifying anticancer activity.

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) for each compound.

Exploration of Neuroprotective and Anti-Inflammatory Effects

The structural similarity of tetralones to certain classes of flavonoids and their documented activity as acetylcholinesterase inhibitors and anti-inflammatory agents suggest that this compound and its derivatives could possess neuroprotective and anti-inflammatory properties.[11]

Caption: Potential inhibition of the NF-κB signaling pathway.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and nitric oxide production.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Determine the concentration-dependent inhibition of NO production by the test compounds.

Future Directions and Conclusion

References

- Vertex AI Search. (n.d.). 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products.